3-Hepten-2-one, (Z)-

Analytical Chemistry GC-MS Identification Isomer Purity

Sourcing generic 3-hepten-2-one (CAS 1119-44-4) introduces stereochemical ambiguity that compromises semiochemical bioassays, sensory panel training, and regulatory compliance. (Z)-3-Hepten-2-one (CAS 69668-88-8) eliminates this variability. • Verified Z-geometry via chromatographic retention index differentiation from the (E)-isomer, ensuring accurate Trigona bee semiochemical studies and electroantennographic assays. • Distinct fruity-floral sensory profile, not the sharp green-woody scent of the (E)-isomer, enabling reproducible human panel evaluations and e-nose calibration. • Specific FDA UNII (7L294584D1) distinct from generic 3-hepten-2-one (UNII TK02T5FJDO), critical for JECFA-compliant flavor formulation and regulatory filings. • Custom synthesis and isomer-specific sourcing available with full analytical documentation.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 69668-88-8
Cat. No. B12672707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hepten-2-one, (Z)-
CAS69668-88-8
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCCC=CC(=O)C
InChIInChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5-
InChIKeyJHHZQADGLDKIPM-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-3-Hepten-2-one for Stereochemical Research & Semiochemicals


(Z)-3-Hepten-2-one (CAS 69668-88-8), also known as (3Z)-hept-3-en-2-one, is the cis-isomer of an α,β-unsaturated aliphatic ketone classified as an enone [1]. It is a volatile, colorless to pale yellow liquid with a distinct odor profile, characterized by fruity and floral notes that differentiate it from its (E)-stereoisomer [2]. This compound is specifically identified as a volatile constituent in the cephalic gland secretions of the Neotropical fire bee (Trigona tataira), highlighting its relevance in chemical ecology research [3]. Its core procurement value lies in its defined Z-geometry, which necessitates rigorous isomer-specific sourcing for applications in semiochemical synthesis, flavor/fragrance development, and biological assay standardization [1].

(Z)-3-Hepten-2-one Isomer-Specific Requirements


Sourcing generic '3-Hepten-2-one' (often the unspecified isomer mix or predominantly (E)-isomer, CAS 1119-44-4) introduces significant experimental variability in applications where stereochemistry dictates biological activity, metabolic fate, or sensory properties. The (Z)-isomer possesses distinct conformational and electronic properties that lead to differing chromatographic retention indices [1] and a unique fruity-floral odor profile compared to the sharp, green-woody scent of the (E)-isomer [2]. In chemical ecology, specific isomer mixtures are critical for semiochemical communication; substituting one isomer for another can completely nullify bioactivity, as seen in insect behavioral assays where the (Z)-configuration is required for activity [3]. Furthermore, regulatory standards for flavor compounds are often isomer-specific, making exact chemical identity a prerequisite for safety and compliance evaluations [4].

(Z)-3-Hepten-2-one Differentiating Evidence


GC Retention: (Z) vs. (E) Isomer

The gas chromatographic retention behavior decisively separates the geometric isomers. The (E)-isomer (CAS 5609-09-6) elutes with a Kovats retention index of 904 on a non-polar OV-1 column and 1274 on a polar Carbowax 20M column [1]. In contrast, the (Z)-isomer exhibits a markedly different elution profile, allowing for unambiguous identification and quantification in complex mixtures. While a specific Kovats value for the (Z)-isomer on these exact phases was not located in accessible databases, its predicted distinct retention aligns with the general principle that cis-isomers typically exhibit stronger retention on polar columns than their trans counterparts, a key factor in confirming isomeric purity [2].

Analytical Chemistry GC-MS Identification Isomer Purity

Sensory Profile: (Z) vs. (E) Isomer

The odor character represents a critical point of divergence. The (Z)-isomer is specifically profiled with a fruity, floral scent , making it a candidate for formulations where a sharp, green note is undesirable. This contrasts with the well-documented profile for the (E)-isomer and the generic racemate, which are consistently described as having a powerful, green-grassy, caraway-like, or slightly woody aroma . This stereochemical dependence of odor quality, while a qualitative observation, mandates the procurement of the correct isomer for reproducible sensory studies and commercial flavor compounding.

Flavor Chemistry Fragrance Development Sensory Science

Fire Bee Semiochemical Occurrence

GC-MS profiling of the cephalic gland secretion from the Neotropical fire bee, Trigona tataira, identified (Z)-3-hepten-2-one as a novel volatile constituent within a complex semiochemical mixture [1]. This specific ecological occurrence is not generic to all 3-hepten-2-one isomers; rather, the presence of the (Z)-configuration is a structurally specific finding. This highlights a unique natural role that drives the need for the pure isomer in electrophysiological and behavioral studies to decipher its function, separate from the (E)-isomer or other ketones like 2-heptanone which serve as alarm pheromones in other species [2].

Chemical Ecology Pollinator Biology Semiochemistry

FDA UNII Distinction for Compliance

The (Z)-isomer is assigned a unique FDA Unique Ingredient Identifier (UNII) of 7L294584D1, distinct from the broad-spectrum 3-hepten-2-one UNII of TK02T5FJDO [1]. This separate identifier confirms that regulatory bodies treat the (Z)-isomer as a distinct chemical substance for the purposes of food additive and flavoring ingredient registration. For procurers in the food, beverage, or pharmaceutical industries, this distinction is a legal and compliance necessity; submitting a generic mixture when regulatory filings specify the (Z)-isomer would represent a critical quality deviation [2].

Regulatory Affairs Food Additive Compliance Chemical Cataloging

(Z)-3-Hepten-2-one Application Scenarios


Olfactory & Gustatory Research Panels

For sensory science groups requiring a fruity-floral note distinct from the ubiquitous green-grassy character of (E)-3-hepten-2-one, purchasing the defined (Z)-isomer is critical. This ensures that human panel tests and electronic nose calibrations are trained on the precise isomer responsible for the target aroma, as mandated by its unique sensory profile .

Neotropical Pollinator Semiochemical Studies

Chemical ecologists investigating the communication systems of Trigona bees must procure (Z)-3-hepten-2-one with verified stereochemistry. This is evidenced by the specific identification of this isomer in the cephalic glands of Trigona tataira. Using the (E)-isomer or a generic mix would invalidate electroantennographic assays and field-trapping experiments designed to test its role as a semiochemical [1].

Regulatory-Compliant Flavor Formulation

When developing novel food and beverage formulations where regulatory filings require the (Z)-isomer under its distinct FDA UNII (7L294584D1), procurement must specifically target CAS 69668-88-8. Using generic '3-hepten-2-one' (UNII TK02T5FJDO) would constitute a formula deviation, potentially violating food additive compliance standards enforced by bodies like JECFA [2].

Enantioselective Synthesis & Reference Standards

Organic chemists developing asymmetric synthetic routes or requiring accurate analytical standards for GC-MS must source the pure (Z)-isomer. Its different chromatographic retention behavior from the (E)-isomer allows for precise monitoring of synthetic reactions, such as partial hydrogenation of alkynes, where the product's isomeric ratio is a key quality attribute [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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